4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide
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Description
4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide is a useful research compound. Its molecular formula is C19H18Cl3N3S2 and its molecular weight is 458.84. The purity is usually 95%.
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Biological Activity
The compound 4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide is a member of the triazole family, known for its diverse biological activities, particularly in pharmacology and agrochemistry. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route can be summarized as follows:
- Formation of the Triazole Ring : The initial step often involves the reaction of a suitable hydrazine derivative with an appropriate carbonyl compound to form a triazole.
- Introduction of Sulfanyl and Benzyl Groups : Subsequent reactions introduce the sulfanyl group and the chlorobenzyl moiety through nucleophilic substitution reactions.
- Final Modifications : Final steps may involve functional group modifications to achieve the desired substituents.
Antimicrobial Properties
Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to This compound have shown effectiveness against various bacterial strains and fungi.
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound A | Staphylococcus aureus | 20 |
Compound B | Escherichia coli | 15 |
Target Compound | Candida albicans | 18 |
These results suggest that the incorporation of halogen substituents enhances antimicrobial activity by affecting membrane permeability or enzyme inhibition in microbial cells .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. The target compound has been evaluated in vitro against several cancer cell lines:
The data indicates that the compound exhibits promising anticancer properties, potentially through mechanisms such as apoptosis induction and cell cycle arrest.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles are known to inhibit enzymes involved in cell wall synthesis in fungi and certain bacterial species.
- DNA Interaction : The compound may intercalate into DNA or inhibit topoisomerases, disrupting replication in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazoles can induce oxidative stress leading to cell death in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of similar triazole compounds:
- Study on Antifungal Activity : A study demonstrated that a related triazole derivative effectively inhibited Candida species at low concentrations without significant toxicity to human cells.
- Anticancer Research : In another study, a structurally similar compound showed enhanced selectivity towards tumor cells over normal cells, indicating a favorable therapeutic index.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanylmethyl]-5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl3N3S2/c1-2-25-18(12-26-10-13-3-6-15(20)7-4-13)23-24-19(25)27-11-14-5-8-16(21)17(22)9-14/h3-9H,2,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXSRVXQSHHLSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)CSCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl3N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.